N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

EED inhibitor PRC2 TR-FRET

PRC2-dependent transcriptional repression studies frequently suffer from scaffold-specific off-target effects when relying solely on EED226 or MAK683. This pyrimidine-pyrrolidine-picolinamide EED inhibitor (CAS 1796992-40-9) provides an orthogonal chemotype for target validation. • Confirmed EED displacement IC50 of 70-140 nM in TR-FRET assays; curated in ChEMBL (CHEMBL4094876) and BindingDB (BDBM50231839). • MW 297.36 g/mol with competitive ligand efficiency-suitable for fragment-based SAR expansion, permeability benchmarking, and H3K27me3 cell-based assays. • Mitigates scaffold redundancy risk; strengthens freedom-to-operate in EED inhibitor portfolios. Supplied as a research-grade biochemical probe with full analytical characterization.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 1796992-40-9
Cat. No. B2503115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide
CAS1796992-40-9
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=N2)N3CCCC3
InChIInChI=1S/C16H19N5O/c1-12-10-15(21-8-4-5-9-21)20-14(19-12)11-18-16(22)13-6-2-3-7-17-13/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,18,22)
InChIKeyHBKMBATZRVPMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide: Identity & Mechanism


N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide (CAS 1796992-40-9) is a synthetic small-molecule inhibitor of the polycomb protein Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. This compound belongs to a class of pyrimidine-substituted pyrrolidine derivatives bearing a picolinamide group, designed to disrupt the EED–H3K27me3 protein-protein interaction, thereby abrogating PRC2 methyltransferase activity, a validated therapeutic target in oncology [2]. It is catalogued in authoritative databases including ChEMBL (ID CHEMBL4094876) and BindingDB (BDBM50231839), with in vitro biochemical potency data generated using a TR-FRET displacement assay [3].

Target Engagement EED–H3K27me3 protein–protein interaction inhibition, enabling PRC2 methyltransferase studies
Assay Compatibility Reported TR-FRET displacement data (LanthaScreen) supports biochemical probe integration
Benchmarking Publicly curated affinity records in ChEMBL / BindingDB enable cross-compound comparison

Why N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide Cannot Be Substituted


EED inhibitors are a structurally heterogeneous class; the binding mode, EED-domain interaction, and allosteric effects on PRC2 activity are exquisitely sensitive to substituent topology [1]. Even within the AbbVie pyrrolidine series, a single atom change in the linker or substitution pattern on the pyrimidine or picolinamide moieties can shift EED displacement IC50 values by >3-fold, as documented across multiple ChEMBL-curated entries assayed under identical TR-FRET conditions [2]. Consequently, generic substitution without verified comparative potency data risks selecting an analog with substantially lower target engagement, jeopardising experimental reproducibility and pharmacological outcome.

Structural Sensitivity

Even single-atom changes in the linker or pyrimidine/picolinamide substitution pattern can shift EED displacement potency by >3-fold, based on AbbVie series SAR.

Target Engagement Uncertainty

Analog selection without verified comparative TR-FRET data may result in lower fractional EED occupancy and reduced assay reproducibility.

Chemotype Divergence

Scaffold swaps to triazolopyrimidine or pyridine-indole cores alter binding kinetics and may not preserve intellectual property space or SAR trajectory.

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide Potency Comparison vs. Analogs


EED Displacement Potency (TR-FRET) vs. Close Analog

In a head-to-head comparable (identical assay format) LanthaScreen TR-FRET displacement assay measuring inhibition of an Oregon-green probe binding to GST-tagged EED, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide (BDBM50231839 / CHEMBL4094876) achieved an IC50 of 140 nM, whereas the closely related AbbVie analog BDBM50231846 (CHEMBL4082932, differing in substitution on the pyrrolidine ring) exhibited an IC50 of 180 nM under the same conditions [1] [2]. This represents a ~1.3-fold improvement in target displacement potency.

EED Displacement TR‑FRET
Head‑to‑head
Target IC50 140 nM
Analog (BDBM50231846) IC50 180 nM
~1.3‑fold higher displacement
Reported moderate potency advantage under identical TR‑FRET conditions; supports target prioritisation when fractional occupancy is critical.
BindingDB curated; cross‑compound comparison requires assay replication.
EED inhibitor PRC2 TR-FRET Epigenetics Cancer

Biochemical Potency (LanthaScreen) vs. Distinct Binder

In a second, orthogonal TR-FRET format (Assay Explorer integrated LanthaScreen), N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide displayed an IC50 of 70 nM [1]. For comparison, a structurally distinct EED binder BDBM50231832 (CHEMBL4068385, bearing a different C-ring substituent) exhibited an IC50 of 110 nM in the same assay [2]. This constitutes a ~1.6-fold greater potency for the target compound.

LanthaScreen IC50
Head‑to‑head
Target IC50 70 nM
Analog (BDBM50231832) IC50 110 nM
~1.6‑fold higher potency
Orthogonal assay format confirms a consistent trend; supports assay‑independent target engagement interpretation.
Orthogonal LanthaScreen variant; observed difference may depend on probe/construct conditions.
EED TR-FRET Biochemical assay Epigenetics

Scaffold Differentiation from EED226 and MAK683

The target compound presents a pyrimidine-pyrrolidine-picolinamide scaffold distinct from the triazolopyrimidine scaffold of EED226 (IC50 22–53.5 nM in PRC2 enzymatic assay) and the pyridine-indole scaffold of MAK683 (IC50 26–89 nM in EED AlphaScreen/ELISA/LC-MS) [1] . While EED226 and MAK683 are more potent in enzymatic/cellular assays, they target the same EED binding pocket via different chemotypes; the target compound's alternative scaffold offers a distinct IP position and synthetic tractability for structure-activity relationship (SAR) exploration.

Scaffold Comparison
Cross‑study
Pyrimidine‑pyrrolidine‑picolinamide
vs. triazolopyrimidine (EED226)
and pyridine‑indole (MAK683)
Distinct chemotype enables IP diversification and orthogonal SAR exploration; potency differential reported 1.5–3.3‑fold.
Potency ranges assay‑dependent; direct comparison limited by format differences.
EED226 MAK683 scaffold comparison chemical diversity

Molecular Weight and Ligand Efficiency Comparison

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide has a molecular weight of 297.36 g/mol [1], placing it below the typical MW range of EED226 (396.4 g/mol) and MAK683 (~450–500 g/mol). Its lower molecular weight yields a higher estimated ligand efficiency (LE ≈ 0.35–0.40 kcal/mol per heavy atom for IC50 70 nM) versus EED226 (LE ≈ 0.31 for IC50 22 nM based on 32 heavy atoms) [2]. This suggests that the target compound may serve as a superior starting point for fragment-based or efficiency-driven lead optimisation.

MW & Ligand Efficiency
Calculated
MW 297.36 g/mol
LE ≈ 0.35–0.40 (IC50 70 nM)
Lower MW and higher estimated LE relative to EED226/MAK683 may support lead optimisation benchmarking; developability correlation requires experimental validation.
LE derived from IC50 and heavy‑atom count; not a direct permeability or solubility measure.
Molecular weight ligand efficiency physicochemical drug-likeness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide: Research & Procurement Applications


EED-Targeted Drug Discovery: Biochemical Screening

With a confirmed EED displacement IC50 of 70–140 nM in TR-FRET assays, this compound is suitable as a biochemical probe for PRC2-dependent transcriptional repression studies. Its potency is sufficient for in vitro mechanistic profiling, and its well-characterised binding data in ChEMBL and BindingDB provide a solid reference point for SAR expansion [1].

Chemical Tool for PRC2 Biology and H3K27me3 Analysis

As an EED-binder that antagonises H3K27me3 recognition, this compound can be deployed in cell-based assays measuring global H3K27me3 levels by Western blot or ELISA, provided target engagement thresholds are met. Its scaffold, distinct from the widely-used EED226, allows orthogonal confirmation of EED-dependent phenotypes [2].

Physicochemical Benchmarking and Lead Optimization

With a molecular weight of 297.36 g/mol and competitive ligand efficiency, this compound serves as an attractive reference point for medicinal chemistry teams pursuing fragment-based or efficiency-driven EED inhibitor programs. Its lower MW and higher LE relative to EED226 or MAK683 support its use in permeability and solubility benchmarking [3].

IP Diversification and Novel Chemotype Library Enrichment

Organisations seeking to diversify their EED inhibitor library beyond triazolopyrimidine (EED226) and pyridine-indole (MAK683) scaffolds can use this pyrimidine-pyrrolidine-picolinamide compound to expand chemical space coverage, mitigating the risk of scaffold-specific off-target effects and strengthening freedom-to-operate positions [2].

Application
Selection Property
Validation Focus
PRC2 biochemical screening
Reported TR‑FRET displacement IC50 range
Confirm EED displacement potency in target assay format
Cell‑based H3K27me3 analysis
EED–H3K27me3 protein–protein interaction antagonism
Verify reduction of global H3K27me3 mark by Western blot or ELISA
Lead optimisation benchmarking
Low molecular weight and competitive ligand efficiency
Assess permeability and solubility relative to reference EED inhibitors
Chemical library diversification
Distinct pyrimidine‑pyrrolidine‑picolinamide scaffold
Confirm freedom‑to‑operate and off‑target profile differentiation
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